N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Description

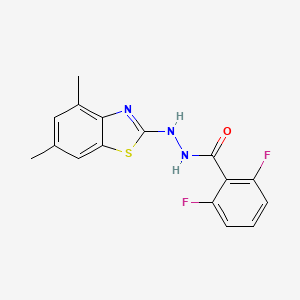

N'-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a hydrazide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 6, coupled to a 2,6-difluorobenzoyl moiety via a hydrazide linkage. The structural combination of fluorine atoms and the hydrazide group may enhance bioavailability and target specificity, as fluorination often improves metabolic stability and membrane permeability .

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3OS/c1-8-6-9(2)14-12(7-8)23-16(19-14)21-20-15(22)13-10(17)4-3-5-11(13)18/h3-7H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCUYYVYHCGLTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine atoms.

Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to interact with cellular pathways may contribute to its potential anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The dimethyl substitution at positions 4 and 6 on the benzothiazole ring distinguishes this compound from analogs. For example:

- N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1) replaces the methyl groups with fluorine atoms and incorporates a dihydrobenzodioxine moiety.

- N′-(2-Fluorobenzoyl)benzohydrazide () lacks the benzothiazole core entirely, instead using a simpler fluorobenzoyl-hydrazide structure. The absence of the benzothiazole ring diminishes π-π stacking capacity and may reduce affinity for hydrophobic binding pockets .

Table 1: Substituent Effects on Benzothiazole Analogs

Spectral and Crystallographic Data

- IR Spectroscopy : The target compound’s hydrazide group would exhibit a strong C=O stretch (~1660–1680 cm⁻¹) and NH stretches (~3150–3300 cm⁻¹), similar to hydrazinecarbothioamides reported in . The absence of a C=S stretch (~1240–1255 cm⁻¹) distinguishes it from thioamide analogs.

- 13C NMR : The 2,6-difluorobenzoyl moiety would show distinct aromatic carbon shifts influenced by fluorine’s electron-withdrawing effect. For example, in a related difluorobenzohydrazide (), carbons adjacent to fluorine resonate at δ ~115–130 ppm .

- Crystallography: Analogs like N′-(2-Fluorobenzoyl)benzohydrazide exhibit non-planar geometries (dihedral angle: 34.5° between rings), which may reduce crystallinity compared to rigid benzothiazole-containing derivatives .

Biological Activity

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a synthetic compound derived from benzothiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12F2N4S

- Molecular Weight : 306.33 g/mol

The presence of the benzothiazole moiety contributes to the compound's unique biological profile, particularly in terms of its interaction with various biological targets.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzothiazole core can inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial and fungal strains. Preliminary results suggest that it may inhibit the growth of pathogens through mechanisms such as disruption of cell membrane integrity or interference with metabolic pathways.

Neuroprotective Effects

Some studies have explored the neuroprotective potential of benzothiazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The specific activity of this compound in this regard remains to be fully elucidated but shows promise based on related compounds.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways that promote survival or proliferation.

- Oxidative Stress Reduction : By enhancing antioxidant defenses or directly scavenging free radicals, the compound may mitigate cellular damage.

Case Studies and Research Findings

Several studies have investigated the effects of similar benzothiazole derivatives. For instance:

- Study on Anticancer Activity : A series of benzothiazole derivatives were tested for their cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated significant dose-dependent inhibition of cell viability.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | MCF-7 |

| Compound B | 10 | HeLa |

| This compound | TBD | TBD |

- Antimicrobial Testing : In vitro assays demonstrated that various benzothiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound C | 20 | S. aureus |

| This compound | TBD | E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.